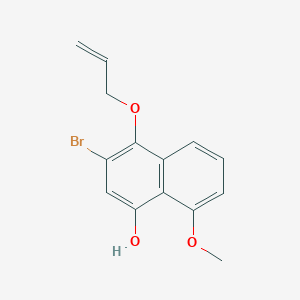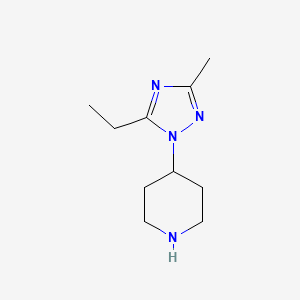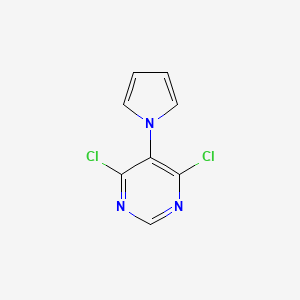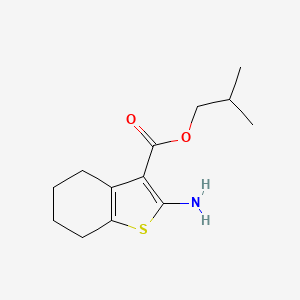dimethylsilane CAS No. 919535-23-2](/img/structure/B12628055.png)
[4,4-Bis(ethylsulfanyl)butoxy](tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is a chemical compound with the molecular formula C14H32O2S2Si It is characterized by the presence of ethylsulfanyl groups attached to a butoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane typically involves the reaction of 4,4-bis(ethylsulfanyl)butanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference. The reaction proceeds as follows:
- Dissolve 4,4-bis(ethylsulfanyl)butanol in anhydrous dichloromethane.
- Add imidazole to the solution to act as a base.
- Slowly add tert-butyl dimethylsilyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4,4-Bis(ethylsulfanyl)butoxydimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Tetrabutylammonium fluoride; conducted in anhydrous tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized silanes depending on the nucleophile used.
科学研究应用
4,4-Bis(ethylsulfanyl)butoxydimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules. The tert-butyl dimethylsilyl group can be selectively removed under mild conditions, making it useful in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
作用机制
The mechanism of action of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane involves its ability to undergo selective chemical reactions. The ethylsulfanyl groups can participate in redox reactions, while the tert-butyl dimethylsilyl group can be used as a protective group in synthetic chemistry. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, allowing for precise control over its chemical behavior.
相似化合物的比较
Similar Compounds
4,4-Bis(ethylsulfanyl)butanol: Lacks the tert-butyl dimethylsilyl group, making it less versatile in synthetic applications.
tert-Butyl(dimethyl)silyl chloride: Used as a reagent in the synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
4,4-Bis(methylsulfanyl)butoxy](tert-butyl)dimethylsilane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl, leading to different reactivity and properties.
Uniqueness
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is unique due to the presence of both ethylsulfanyl and tert-butyl dimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions, along with its applications in synthetic chemistry and drug delivery, sets it apart from similar compounds.
属性
CAS 编号 |
919535-23-2 |
|---|---|
分子式 |
C14H32OS2Si |
分子量 |
308.6 g/mol |
IUPAC 名称 |
4,4-bis(ethylsulfanyl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H32OS2Si/c1-8-16-13(17-9-2)11-10-12-15-18(6,7)14(3,4)5/h13H,8-12H2,1-7H3 |
InChI 键 |
QTUAMSUVHHZJQV-UHFFFAOYSA-N |
规范 SMILES |
CCSC(CCCO[Si](C)(C)C(C)(C)C)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)



![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)

![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
